molecular formula C14H16N2O4 B1326715 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 1119450-15-5

3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde

Cat. No.: B1326715
CAS No.: 1119450-15-5
M. Wt: 276.29 g/mol
InChI Key: PLXSGMWHOFXALV-UHFFFAOYSA-N
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Description

3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde is a synthetic organic compound characterized by its unique structure, which includes a benzaldehyde moiety substituted with a methoxy group and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring is synthesized by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Benzaldehyde Moiety: The benzaldehyde moiety is introduced through a condensation reaction between the imidazolidinone derivative and 4-methoxybenzaldehyde in the presence of a suitable catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring and benzaldehyde moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
  • 1,3-Dimethyl-1-(1-methyl-2,5-dioxoimidazolidin-4-yl)urea

Uniqueness

3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde is unique due to the presence of both the methoxybenzaldehyde and imidazolidinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

3-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2)12(18)16(13(19)15-14)7-10-6-9(8-17)4-5-11(10)20-3/h4-6,8H,7H2,1-3H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXSGMWHOFXALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=C(C=CC(=C2)C=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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